molecular formula C8H7BrO4 B8605518 4-Bromo-5-hydroxy-2-methoxybenzoic acid

4-Bromo-5-hydroxy-2-methoxybenzoic acid

Cat. No.: B8605518
M. Wt: 247.04 g/mol
InChI Key: DNHWBNVSLXMDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-hydroxy-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-hydroxy-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-6-methoxybenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-3-methoxy-6-oxo-benzoic acid.

    Reduction: The bromine atom can be reduced to form 3-hydroxy-6-methoxybenzoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-methoxy-6-oxo-benzoic acid.

    Reduction: 3-Hydroxy-6-methoxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-hydroxy-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxy-2-methoxybenzoic acid depends on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromo-3-methoxybenzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    4-Bromo-3-hydroxybenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness

4-Bromo-5-hydroxy-2-methoxybenzoic acid is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

4-bromo-5-hydroxy-2-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

DNHWBNVSLXMDHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)O)Br

Origin of Product

United States

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